molecular formula C14H17N3O2 B6982990 methyl 3-(3-cyano-N-methylanilino)pyrrolidine-1-carboxylate

methyl 3-(3-cyano-N-methylanilino)pyrrolidine-1-carboxylate

Cat. No.: B6982990
M. Wt: 259.30 g/mol
InChI Key: MZGCFXKEKWLONV-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyano-N-methylanilino)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a cyano group and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-cyano-N-methylanilino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the cyano and anilino groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyano-N-methylanilino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of substituted derivatives.

Scientific Research Applications

Methyl 3-(3-cyano-N-methylanilino)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(3-cyano-N-methylanilino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and anilino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-cyanoanilino)pyrrolidine-1-carboxylate: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.

    Methyl 3-(N-methylanilino)pyrrolidine-1-carboxylate: Lacks the cyano group, which may influence its interactions with molecular targets.

    Methyl 3-(3-cyanoanilino)pyrrolidine-1-carboxylate: Similar structure but different substitution pattern, leading to variations in properties and applications.

Uniqueness

Methyl 3-(3-cyano-N-methylanilino)pyrrolidine-1-carboxylate is unique due to the presence of both the cyano and N-methylanilino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 3-(3-cyano-N-methylanilino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16(12-5-3-4-11(8-12)9-15)13-6-7-17(10-13)14(18)19-2/h3-5,8,13H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGCFXKEKWLONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C(=O)OC)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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